2-phenyl-N-(1-phenylethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-phenyl-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-16(17-10-4-2-5-11-17)23-22-19-14-8-9-15-20(19)24-21(25-22)18-12-6-3-7-13-18/h2-16H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWSMVZORVWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-N-(1-phenylethyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzophenone with phenylethylamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
2-phenyl-N-(1-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The compound’s ability to bind to these targets is attributed to its unique chemical structure, which allows for specific interactions with biological macromolecules .
Comparison with Similar Compounds
2-phenyl-N-(1-phenylethyl)quinazolin-4-amine can be compared with other quinazoline derivatives such as:
2-phenylquinazolin-4-amine: Lacks the phenylethyl group, resulting in different biological activities and potency.
N-(1-phenylethyl)quinazolin-4-amine: Lacks the phenyl group, leading to variations in its pharmacological profile.
Quinazolin-4-amine: The simplest form, which serves as a core structure for the synthesis of more complex derivatives.
The uniqueness of this compound lies in its dual substitution pattern, which enhances its ability to interact with multiple biological targets and exhibit a broad spectrum of activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
